indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a unique combination of indole, thiazole, and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole, thiazole, and triazole intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and base or acid catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole ring structure.
Thiazole derivatives: Compounds containing the thiazole ring structure.
Triazole derivatives: Compounds containing the triazole ring structure.
Uniqueness
Indolin-1-yl(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-14-19(20(27)25-12-11-16-9-5-6-10-18(16)25)23-24-26(14)21-22-17(13-28-21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTZJNPNSRUXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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